4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid is a synthetic organic compound characterized by its unique structural features, which include a benzoic acid moiety linked via an ether bond to a pyrazine derivative substituted with a piperidine group. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid typically involves several key steps:
The molecular structure of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid can be represented through its chemical formula and structural depiction:
The SMILES notation for this compound is CC1CCN(CC1)c1c(nccn1)Oc1ccc(cc1)C(O)=O
, which provides insight into its connectivity and functional groups .
The chemical reactivity of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid can be explored through various types of reactions:
These reactions highlight its potential utility in synthetic organic chemistry for creating more complex molecules or derivatives .
The physical properties of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid include:
Chemical properties include stability under normal laboratory conditions but may require specific storage conditions to prevent degradation over time .
The primary applications of 4-{[3-(4-Methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid are anticipated in pharmaceutical development. Its potential as an enzyme inhibitor positions it as a candidate for treating various conditions, including:
Additionally, its unique structure may allow for further derivatization to enhance potency or selectivity against specific biological targets, making it a valuable compound in drug discovery research.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2